

solubility of dioctyl adipate in organic solvents

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Compound of Interest		
Compound Name:	Dioctyl Adipate	
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An In-depth Technical Guide to the Solubility of **Dioctyl Adipate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl adipate (DOA), a diester of adipic acid and n-octanol, is a versatile and widely utilized compound, primarily known for its application as a plasticizer. Its principal role is to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Beyond its use in plastics, DOA's properties make it a relevant compound in various industrial and research applications, including as a solvent and a component in lubricants.[1][2] [3] For researchers, scientists, and professionals in drug development, a thorough understanding of DOA's solubility in different organic solvents is crucial for formulation development, purification processes, and toxicological studies.

This technical guide provides a comprehensive overview of the solubility of **dioctyl adipate** in organic solvents. It aims to be a core resource by presenting available qualitative solubility data, and in light of the limited publicly available quantitative data, this guide offers a detailed experimental protocol for determining the solubility of DOA in a laboratory setting.

Physicochemical Properties of Dioctyl Adipate

A foundational understanding of the physicochemical properties of **dioctyl adipate** is essential for interpreting its solubility characteristics.



Property	Value	Reference(s)
Chemical Name	Dioctyl hexanedioate	[4]
Synonyms	DOA, Di-n-octyl adipate	[5]
CAS Number	123-79-5	
Molecular Formula	C22H42O4	_
Molecular Weight	370.57 g/mol	_
Appearance	Colorless oily liquid	_
Boiling Point	214 °C	-
Melting Point	-55 °C	_
Flash Point	196 °C	-
Density	0.922 - 0.9861 g/cm³ at 20°C	_

Solubility Profile of Dioctyl Adipate

The solubility of **dioctyl adipate** is dictated by its chemical structure, which features a long, nonpolar hydrocarbon backbone and two polar ester groups. This dual nature governs its interaction with various solvents.

Qualitative Solubility Data

While precise quantitative solubility data for **dioctyl adipate** in a wide range of organic solvents is not readily available in public literature, extensive qualitative descriptions exist. The following table summarizes the known solubility of DOA in various organic solvents.



Solvent Class	Solvent	Solubility	Reference(s)
Alcohols	Ethanol	Soluble	
Methanol	Soluble		-
Butanol	Soluble	_	
Ketones	Acetone	Soluble	-
Ethers	Diethyl Ether	Soluble	-
Esters	Ethyl Acetate	Soluble	-
Hydrocarbons	Benzene	Soluble	-
Toluene	Soluble		-
Mineral Oil	Soluble	_	
Chlorinated Solvents	Chloroform	Soluble	
Trichloromethane	Soluble		-
Acids	Acetic Acid	Soluble	
Glycols	Propylene Glycol	Insoluble	-
Glycerin	Insoluble / Very Slightly Soluble		-
Aqueous	Water	Insoluble	_

Note on Quantitative Data

Extensive searches of scientific databases and chemical handbooks did not yield a comprehensive set of publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for **dioctyl adipate** in the aforementioned organic solvents. This highlights a knowledge gap in the public domain. For applications requiring precise solubility values, experimental determination is necessary. The following section provides a detailed protocol for this purpose.



Experimental Protocol for Determining the Solubility of Dioctyl Adipate

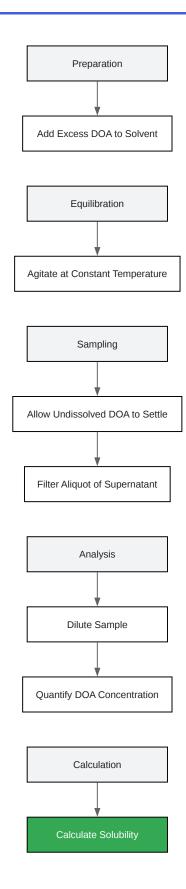
The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This section provides a detailed protocol for determining the solubility of **dioctyl adipate** in an organic solvent of interest.

Materials and Apparatus

- Dioctyl Adipate (DOA): High purity grade (>99%)
- Solvent: Analytical or HPLC grade solvent of interest
- Apparatus:
 - Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate
 - Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
 - Analytical balance (readable to at least 0.1 mg)
 - Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 μm pore size)
 - Volumetric flasks and pipettes
 - Analytical instrument for concentration determination (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI), or a calibrated refractometer)

Experimental Workflow





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Experimental workflow for solubility determination.



Step-by-Step Procedure

- Preparation of Saturated Solution:
 - Accurately weigh a known volume or mass of the chosen organic solvent into several glass vials.
 - Add an excess amount of **dioctyl adipate** to each vial to ensure that a saturated solution is formed and some undissolved DOA remains. The presence of excess solid/liquid DOA is crucial for reaching equilibrium.
 - Securely seal the vials.

Equilibration:

- Place the vials in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature (e.g., 25 °C).
- Agitate the mixtures for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is recommended to run preliminary experiments to determine the time required to reach a plateau in concentration. A minimum of 24-48 hours is a good starting point.

· Sampling:

- Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved DOA to settle.
- Carefully withdraw an aliquot of the clear supernatant using a syringe.
- Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, preweighed vial. This step is critical to remove any undissolved microparticles.
- Gravimetric Analysis (for non-volatile solvents):
 - Accurately weigh the vial containing the filtered saturated solution.



- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DOA until a constant weight is achieved.
- Weigh the vial with the remaining DOA. The mass of the dissolved DOA can be calculated by the difference in weights. The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved DOA.
- Express the solubility as g of DOA per 100 g of solvent.
- Instrumental Analysis (for volatile solvents):
 - Accurately weigh the collected filtered aliquot.
 - Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration into the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).
 - Determine the concentration of DOA in the diluted sample from the calibration curve.
 - Back-calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent to express the solubility in desired units (e.g., g/100 mL or g/100 g).

Preparation of Calibration Standards for Instrumental Analysis

- Prepare a series of standard solutions of DOA in the solvent of interest with accurately known concentrations.
- The concentration range should bracket the expected concentration of the diluted saturated solution.
- Analyze these standards using the chosen analytical method to generate a calibration curve (e.g., peak area versus concentration).



Conclusion

Dioctyl adipate exhibits broad solubility in a variety of common organic solvents, a characteristic that underpins its utility in numerous industrial and research settings. While qualitative solubility is well-documented, a notable scarcity of publicly available quantitative data exists. This technical guide consolidates the available qualitative information and provides a detailed, practical experimental protocol for the quantitative determination of DOA solubility via the isothermal saturation method. By following the outlined procedures, researchers, scientists, and drug development professionals can generate the precise solubility data required for their specific applications, thereby enabling more accurate formulation design, process optimization, and scientific investigation. The provided workflow and protocol serve as a valuable resource for bridging the current data gap in the scientific literature.

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